
trans-1-Mercaptocyclohexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Mercaptocyclohexan-2-ol: is an organic compound with the molecular formula C6H12OS It is a cyclohexane derivative with a mercapto group (-SH) and a hydroxyl group (-OH) attached to adjacent carbon atoms in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Mercaptocyclohexan-2-ol can be achieved through the ring-opening of cyclohexene oxide with homochiral thiols. For example, the reaction of cyclohexene oxide with (−)-4-methoxybenzylnopan-3 ®-thiol followed by oxidation yields two diastereomeric sulfoxides. These sulfoxides undergo regio-specific syn-elimination to give cyclohexan-1-ol-2-sulfenic acid, which can be reacted in situ with 3,5-dimethylthiophenol to form a mixed disulfide. Reduction of these disulfides with lithium aluminium hydride produces this compound in enantiomerically pure form .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-Mercaptocyclohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
trans-1-Mercaptocyclohexan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which trans-1-Mercaptocyclohexan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Lacks the mercapto group, making it less reactive in certain chemical reactions.
trans-2-Mercaptocyclohexanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
Cyclohexanethiol: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: trans-1-Mercaptocyclohexan-2-ol is unique due to the presence of both mercapto and hydroxyl groups in a trans configuration, providing a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H24O2S2 |
|---|---|
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
2-sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/2C6H12OS/c2*7-5-3-1-2-4-6(5)8/h2*5-8H,1-4H2 |
Clé InChI |
JWNIGFMBJMKIEL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)O)S.C1CCC(C(C1)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



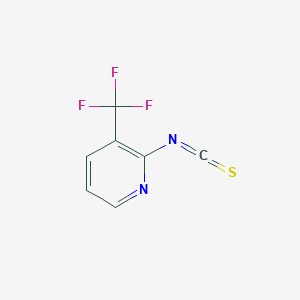
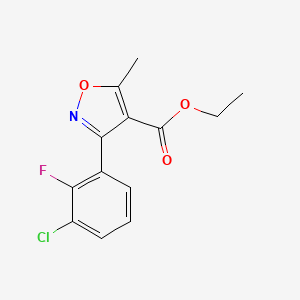
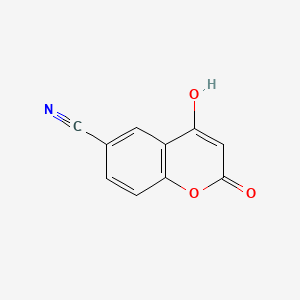
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
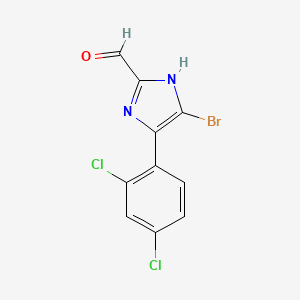
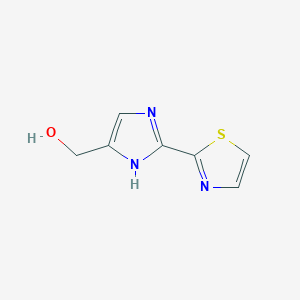
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
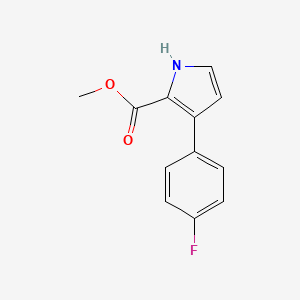
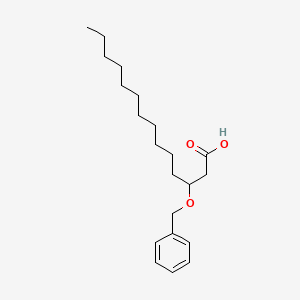
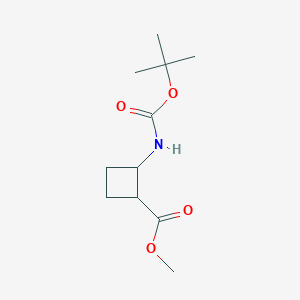
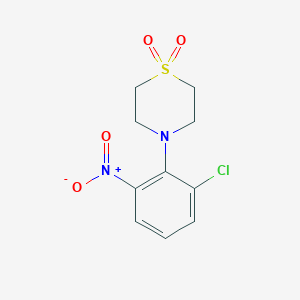

![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)
